molecular formula C17H12ClFN6O B2803927 1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-58-0

1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2803927
CAS No.: 892770-58-0
M. Wt: 370.77
InChI Key: MKKNPOTYGUIKAK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O and its molecular weight is 370.77. The purity is usually 95%.
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Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that integrates multiple pharmacophores known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer potential and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClFN5O\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_5\text{O}

This compound features a triazole ring and an oxadiazole moiety, both of which are recognized for their significant biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit substantial anticancer properties by targeting various biological pathways involved in tumor growth and proliferation. The specific compound has shown promising results in inhibiting cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa2.76HDAC inhibition
Compound BCaCo-29.27Topoisomerase inhibition
Target CompoundOVXF 899TBDTelomerase inhibition

In a study examining the activity of related oxadiazole derivatives, it was found that modifications to the oxadiazole structure significantly enhanced cytotoxic effects against various cancer cell lines, including cervical and colon cancer cells .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDAC) and telomerase , which are crucial for cancer cell survival and proliferation .
  • Targeting Growth Factors : By blocking growth factor signaling pathways, the compound can induce apoptosis in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, compounds featuring the oxadiazole structure have demonstrated a range of biological activities:

  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections .
  • Anti-inflammatory Properties : The anti-inflammatory potential has been observed in various studies, suggesting that these compounds could be beneficial in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Case Study 1 : A derivative similar to the target compound was tested against a panel of human tumor cell lines and exhibited selective cytotoxicity with an IC50 value lower than 10 µM against ovarian cancer cells.
  • Case Study 2 : Another study reported that modifications to the triazole ring enhanced the selectivity of the compound towards renal cancer cells, indicating a promising avenue for targeted cancer therapy.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-6-7-10(18)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)11-4-2-3-5-12(11)19/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNPOTYGUIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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